molecular formula C9H8O4 B1654583 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- CAS No. 24953-77-3

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-

Cat. No.: B1654583
CAS No.: 24953-77-3
M. Wt: 180.16 g/mol
InChI Key: DQVAVEZQPWBKEW-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is a chemical compound belonging to the class of isobenzofuranones This compound is characterized by the presence of a hydroxy group at the 7th position and a methoxy group at the 5th position on the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- typically involves the starting material 5,7-dihydroxyisoflavone. The synthetic route includes the protection of the 7-hydroxy group using dimethylcarbamoylchloride, followed by aminomethylation with formaldehyde aminals . The reaction conditions for this synthesis are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of protective groups and aminomethylation reactions are key steps that can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- results in aminomethyl derivatives .

Scientific Research Applications

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. For instance, aminomethyl derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Maritimin: Found in Pancratium maritimum.

    5-O-methylchrysine: Found in Uruguayan propolis.

    7-hydroxy-6,8-dimethyl-5-methoxyflavone: Found in Cleistocalyx operculatus.

    Isoprunetin: Found in Maackia amurensis.

    Gerontoisoflavone A: Found in Cudrania cochichinensis.

Uniqueness

1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and inhibit CDKs sets it apart from other similar compounds .

Properties

IUPAC Name

7-hydroxy-5-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-6-2-5-4-13-9(11)8(5)7(10)3-6/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVAVEZQPWBKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179665
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24953-77-3
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024953773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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